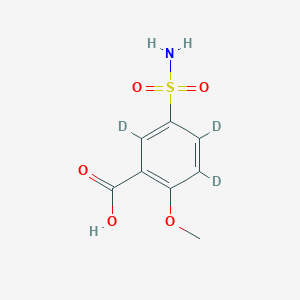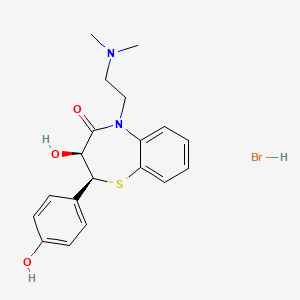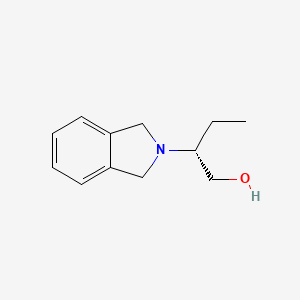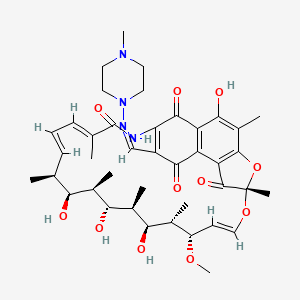![molecular formula C44H42N6O B1147432 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one CAS No. 138402-10-5](/img/structure/B1147432.png)
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one is a useful research compound. Its molecular formula is C44H42N6O and its molecular weight is 670.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Medicinal Chemistry and Drug Development
In the sphere of medicinal chemistry, the compound has been extensively evaluated for its pharmacological properties. Studies have highlighted its role as a potent inhibitor in specific biochemical pathways, contributing to the development of new therapeutic agents. For instance, research by Wong et al. (1991) on the pharmacology of related compounds in vivo has provided insights into their selective and competitive inhibition of certain physiological responses, which is crucial for designing drugs with targeted actions (Wong et al., 1991).
Synthesis and Chemical Properties
The synthesis of this compound and its derivatives has been a significant area of research, focusing on developing efficient and scalable methods. The work by Qiu et al. (2009) on synthesizing key intermediates for anti-inflammatory drugs showcases the importance of understanding the chemical properties and reactivity of such complex molecules (Qiu et al., 2009).
Biological Activities and Mechanisms
Investigations into the biological activities of this compound have revealed its potential in addressing various health conditions. The anticancer activities of similar compounds, as reported by Kuete et al. (2017), demonstrate the compound's relevance in cancer research, highlighting its cytotoxic effects against specific cancer cell lines (Kuete et al., 2017).
Advanced Materials and Applications
Beyond its medicinal applications, this compound has been explored in the development of advanced materials. Research by Salimgareeva and Kolesov (2005) on plastic scintillators illustrates the broader applicability of such compounds in creating materials with unique properties for technological applications (Salimgareeva & Kolesov, 2005).
Properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one' involves the synthesis of several intermediate compounds that are then combined to form the final product. The key steps in the synthesis pathway include the synthesis of the tetrazole ring, the synthesis of the biphenyl ring, and the spirocyclization reaction to form the final product.", "Starting Materials": [ "Butylamine", "2-nitrobenzaldehyde", "Sodium azide", "Triphenylphosphine", "Copper(I) iodide", "Biphenyl-4-carboxaldehyde", "Trityl chloride", "Sodium hydride", "Ethyl acetoacetate", "2-bromoethyl methyl ketone", "Sodium methoxide", "Acetic acid", "Sodium borohydride", "Sodium hydroxide", "Methanol", "Chloroform" ], "Reaction": [ "Step 1: Synthesis of 2-(butylamino)-3-nitrobenzaldehyde by reacting butylamine with 2-nitrobenzaldehyde in ethanol.", "Step 2: Synthesis of 2-(butylamino)-3-azidobenzaldehyde by reacting 2-(butylamino)-3-nitrobenzaldehyde with sodium azide, triphenylphosphine, and copper(I) iodide in DMF.", "Step 3: Synthesis of 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzaldehyde by reacting 2-(butylamino)-3-azidobenzaldehyde with trityl chloride in chloroform.", "Step 4: Synthesis of 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzyl alcohol by reducing 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzaldehyde with sodium borohydride in methanol.", "Step 5: Synthesis of 2-Butyl-3-((2'-(2-trityl-2H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1,3-diazaspiro[4.4]non-1-en-4-one by reacting 2-(butylamino)-3-(2-trityl-2H-tetrazol-5-yl)benzyl alcohol with biphenyl-4-carboxaldehyde, ethyl acetoacetate, and 2-bromoethyl methyl ketone in the presence of sodium methoxide and acetic acid, followed by spirocyclization with sodium hydroxide in ethanol." ] } | |
| 138402-10-5 | |
Molecular Formula |
C44H42N6O |
Molecular Weight |
670.84 |
IUPAC Name |
2-butyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
InChI |
InChI=1S/C44H42N6O/c1-2-3-25-40-45-43(30-15-16-31-43)42(51)49(40)32-33-26-28-34(29-27-33)38-23-13-14-24-39(38)41-46-48-50(47-41)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-14,17-24,26-29H,2-3,15-16,25,30-32H2,1H3 |
SMILES |
CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2R)-2,8-Dimethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] acetate](/img/structure/B1147352.png)

![[(2R)-6-(3,7-dimethyl-2,6-dioxopurin-1-yl)hexan-2-yl] acetate](/img/structure/B1147356.png)




![6-(3,5-Di-o-(p-toluoyl)-beta-D-2-deoxyribofuranosyl)-3,4-dihydro-8H-pyrimido[4,5-c][1,2]oxazin-7-one](/img/structure/B1147363.png)



